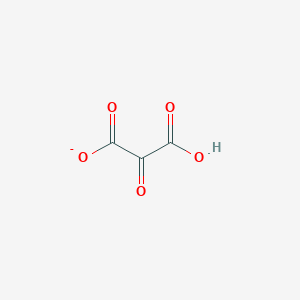

Oxomalonate(1-)

Overview

Description

Oxomalonate(1−), the dianion of mesoxalic acid (HOOC–C(=O)–COO⁻), is a key biochemical agent and organic compound. It serves as a competitive inhibitor of oxaloacetate decarboxylase (OAD), a Na⁺-transport enzyme in anaerobic bacteria, by binding to the α subunit and inducing structural shifts in the enzyme’s secondary structure, such as increased α-helix content and decreased β-sheets . Beyond its enzymatic role, oxomalonate(1−) is a hydrolysis product of compounds like alloxan, barbituric acid, and cytosine . Its synthetic derivatives, such as diethyl oxomalonate, are pivotal in organic reactions like Morita-Baylis-Hillman (MBH) adduct formation and heterocycle synthesis .

Q & A

Basic Research Questions

Q. How is oxomalonate(1−) utilized as a dienophile in Diels-Alder reactions, and what experimental parameters influence reaction efficiency?

- Methodological Answer : Oxomalonate(1−) acts as a highly electrophilic dienophile due to its electron-deficient carbonyl groups. Reaction efficiency can be optimized by adjusting solvent polarity (e.g., THF at 120°C), thermal stability of intermediates, and stoichiometric ratios with dienes like 1-arylcyclopentenes. Monitoring via NMR and UV spectroscopy helps track adduct formation and degradation pathways .

Q. What spectroscopic techniques are effective for analyzing oxomalonate(1−)-enzyme interactions, and how do they elucidate structural changes?

- Methodological Answer : Red Edge Excitation Shift (REES) fluorescence spectroscopy detects restricted solvent mobility near tryptophan residues upon oxomalonate binding, while infrared (IR) spectroscopy reveals secondary structural shifts (e.g., α-helix/β-sheet ratios) in enzyme complexes like Oxaloacetate Decarboxylase (OAD). These techniques distinguish subunit-specific conformational changes (e.g., α vs. β subunits) .

Q. How does oxomalonate(1−) act as a competitive inhibitor of Oxaloacetate Decarboxylase, and what experimental approaches validate its binding affinity?

- Methodological Answer : Competitive inhibition is demonstrated via kinetic assays comparing oxomalonate(1−) and oxaloacetate substrate binding. Fluorescence quenching and isothermal titration calorimetry (ITC) quantify binding constants (Kd) and thermodynamic parameters, while Na+ exclusion experiments confirm oxomalonate's ability to bind independently of cofactors .

Q. What analytical methods are used to detect oxomalonate(1−) in biological matrices, and what are their limitations?

- Methodological Answer : Alkaline hydrolysis coupled with colorimetric assays detects oxomalonate(1−) in urine. However, specificity challenges arise due to interference from uric acid and barbiturates. Hydrolysis time (6 minutes optimal) and spiking experiments with uric acid controls mitigate false positives .

Advanced Research Questions

Q. How do kinetic isotope effects and solvent polarity studies clarify the mechanism of oxomalonate(1−)-mediated carbonyl-ene reactions?

- Methodological Answer : Primary kinetic isotope effects (kH/kD > 1) confirm C–H bond cleavage in the rate-determining step. Solvent polarity (χ values) and computational modeling (e.g., DFT) differentiate concerted vs. stepwise mechanisms. For example, thermal reactions show χ = −1.2 (low polarity dependence), while SnCl4-catalyzed reactions shift to χ = −3.9, indicating charge-separated transition states .

Q. How does Lewis acid catalysis alter the mechanistic pathway of oxomalonate(1−) in carbonyl-ene reactions?

- Methodological Answer : Lewis acids (e.g., BF3, SnCl4) coordinate with oxomalonate's carbonyl group, increasing electrophilicity and polarizing the transition state. Mechanistic shifts are evidenced by altered stereochemistry (retention vs. inversion) and kinetic profiles. Stepwise pathways involving carbocation intermediates are inferred from substituent effects under catalysis .

Q. What subunit-specific conformational changes occur in OAD upon oxomalonate(1−) binding, and how do they correlate with enzymatic function?

- Methodological Answer : REES fluorescence shows oxomalonate(1−) primarily affects the α-subunit's tryptophan environment, while Na+ modulates the β-subunit. IR spectroscopy reveals α-helix stabilization in the carboxyltransferase domain, aligning with substrate channeling mechanisms in the decarboxylation cycle .

Q. What quantitative structure-activity relationship (QSAR) models explain substituent effects on oxomalonate(1−) reactivity?

- Methodological Answer : Hammett plots (σ values) correlate aryl substituent electronic effects with reaction rates. For 1-arylcyclopentenes, thermal reactions exhibit linear free-energy relationships (ρ = −1.2), whereas catalyzed reactions show enhanced sensitivity (ρ = −3.9), supporting electrophilic substitution mechanisms in Lewis acid environments .

Q. How can researchers resolve contradictions in oxomalonate(1−) quantification caused by variable hydrolysis yields and competing metabolites?

- Methodological Answer : Hydrolysis optimization (time, temperature) and parallel analysis via LC-MS/MS improve reproducibility. Uric acid interference is minimized by pre-treatment with uricase or differential hydrolysis kinetics, validated via spike-recovery experiments in urine matrices .

Q. What advanced computational methods validate the transition state (TS) structure in oxomalonate(1−) reactions?

- Methodological Answer : Isotope effect calculations (BEBOVIB-IV program) and DFT simulations match experimental kH/kD values (e.g., 2.5–3.0 for decene isomers). TS geometries (e.g., chair-like vs. boat-like) are inferred from stereochemical retention in adducts, validated by X-ray crystallography .

Comparison with Similar Compounds

Diethyl Oxomalonate

Structure: Diethyl oxomalonate ((EtO)₂C(=O)C(=O)COOEt) is the esterified form of oxomalonate(1−), enhancing lipophilicity and reactivity in organic solvents. Reactivity: Widely used in [3+2] cycloadditions (e.g., with 5-alkoxyoxazoles) and MBH reactions with nitroalkenes, yielding multifunctional adducts . Applications: Critical in synthesizing heterocycles (e.g., oxazole-4-carboxylates) and tricarbonylated propargylamines . Stability: Stable under high-pressure conditions (0.85 GPa) and in polar aprotic solvents like acetonitrile .

Sodium Mesoxalate (Disodium Oxomalonate)

Structure : The disodium salt (NaOOC–C(=O)–COONa) offers high water solubility.

Reactivity : Primarily used in analytical chemistry as a hydrolysis standard. Unlike oxomalonate(1−), it lacks enzymatic inhibitory activity.

Stability : Degrades under prolonged alkaline hydrolysis (>6 minutes), limiting its utility in biochemical assays .

Aminomalonate

Structure: Features an amino group replacing the ketone moiety (NH₂–C(COO⁻)₂). Biological Role: Generated via transamination between alanine and oxomalonate(1−) in giant panda metabolism, linked to energy cycle modulation . Applications: Acts as a metabolic intermediate, contrasting with oxomalonate(1−)’s enzyme inhibition role .

Oxaloacetate

Structure: Contains an additional methylene group (HOOC–C(=O)–CH₂–COO⁻). Biological Role: Natural substrate of OAD, metabolized in the tricarboxylic acid (TCA) cycle. Oxomalonate(1−) competitively inhibits oxaloacetate binding, altering OAD’s fluorescence and infrared spectra . Structural Impact: Oxomalonate(1−) induces greater α-helix formation (1653 cm⁻¹ IR shift) compared to oxaloacetate, which undergoes catalytic turnover without structural perturbation .

Other Related Compounds

- Barbituric Acid/Cytosine : Hydrolyze to oxomalonate(1−) under alkaline conditions but contribute minimally in physiological contexts .

- Uric Acid : Forms trace oxomalonate(1−) under hydrolysis but excluded as a significant source in urine analysis .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzyme Interaction Profiles

| Compound | Interaction with OAD | Structural Effect | References |

|---|---|---|---|

| Oxomalonate(1−) | Competitive inhibitor (α subunit) | ↑ α-helix, ↓ β-sheet | |

| Oxaloacetate | Substrate (carboxyltransferase site) | Catalytic turnover |

Properties

IUPAC Name |

3-hydroxy-2,3-dioxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEVLJKYYUVTRC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HO5- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.